molecular formula C20H26O B122290 11-cis-3-Dehydroretinal CAS No. 41470-05-7

11-cis-3-Dehydroretinal

Cat. No. B122290
CAS RN: 41470-05-7
M. Wt: 282.4 g/mol
InChI Key: QHNVWXUULMZJKD-IOUUIBBYSA-N
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Description

11-cis-3-Dehydroretinal is a derivative of vitamin A and a key chromophore in the visual process of higher animals. It is closely related to 11-cis-retinaldehyde, which is the common chromophore for all visual pigments. The synthesis and presence of 11-cis-3-Dehydroretinal and its isomers are critical for the proper functioning of the visual system, as they play a role in the conversion of light into electrical signals in the retina .

Synthesis Analysis

The synthesis of 11-cis-3-Dehydroretinal involves several enzymatic steps. One of the key enzymes is 11-cis retinol dehydrogenase, which catalyzes the last step in the biosynthetic pathway generating 11-cis retinaldehyde . This enzyme is found in the retinal pigment epithelium and is associated with the smooth endoplasmic reticulum (ER), indicating that the synthesis of 11-cis retinaldehyde is a compartmentalized process . Additionally, studies have shown that Drosophila melanogaster can form 11-cis 3-hydroxyretinal in the dark, suggesting the existence of a light-independent system for forming 11-cis isomers .

Molecular Structure Analysis

The molecular structure of 11-cis-3-Dehydroretinal is characterized by its geometric isomerism. High-performance liquid chromatography has been used to separate and analyze the cis-trans stereoisomers of 3-dehydroretinal and retinal, demonstrating the complexity of these molecules and the importance of their specific configurations . The absolute configuration of related cis- and trans- isomers has also been studied, highlighting the significance of stereochemistry in the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving 11-cis-3-Dehydroretinal include isomerization and photoisomerization processes. The cis-trans photoisomerization of 3-dehydroretinal has been examined, and the potential importance of the 9-cis isomer in the polyenal series has been considered . These reactions are crucial for the visual cycle, as they allow the conversion of light into a signal that can be interpreted by the brain.

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-cis-3-Dehydroretinal are influenced by its structure and the presence of double bonds. The compound's reactivity and interaction with light are essential for its role in vision. The stereocontrolled synthesis of related compounds, such as (S)-9-cis- and (S)-11-cis-13,14-dihydroretinoic acid, has been achieved, which provides insights into the physical and chemical behavior of these retinoids . These studies contribute to our understanding of the properties of 11-cis-3-Dehydroretinal and its analogs.

Safety And Hazards

The toxicity of retinal and its potential for oxidation and generation of other signaling molecules (retinoic acids in vertebrates) require that chaperones bind and sequester the retinoid and that dehydrogenases are available to reduce it to the less toxic retinol .

Future Directions

The jawless vertebrate, lamprey, employs a system for color opponency that differs from that described previously in jawed vertebrates . From a physiological viewpoint, we propose an evolutionary insight, the emergence of pineal “one-cell system” from the ancestral “multiple (two)-cell system,” showing the opposite evolutionary direction to that of the ocular color opponency .

properties

IUPAC Name

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNVWXUULMZJKD-IOUUIBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-cis-3-Dehydroretinal

CAS RN

41470-05-7
Record name 3-Dehydroretinal, (11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041470057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DEHYDRORETINAL, (11Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17501ZO99J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
M Makino-Tasaka, T Suzuki - Methods in Enzymology, 1986 - Elsevier
… The error in determination of 11-cis-3-dehydroretinal may be the same order as that of 11-cis-… coefficients of syn- and anti-isomers of 11-cis-3-dehydroretinal have not been determined. …
Number of citations: 17 www.sciencedirect.com
T Suzuki, M Makino-Tasaka, E Eguchi - Vision Research, 1984 - Elsevier
… 11-Cis-3-dehydroretinal was found in the eye of crayfish, Procambarus clarkii. The 11-cis-3-dehydroretinal … light (λ > 680nm) selectively isomerized the 11-cis-3-dehydroretinal. The 3-…
Number of citations: 85 www.sciencedirect.com
T Suzuki, M Makino-Tasaka - Analytical biochemistry, 1983 - Elsevier
… are not determined in 3-dehydroretinaloxime, we cannot estimate the range of error in the calculation of 11 -cis-3-dehydroretinal, but it may be the same order as in the 1 l-cisretinal. …
Number of citations: 79 www.sciencedirect.com
M Azuma, T Seki, S Fujishita - Vision research, 1988 - Elsevier
… Dartnall(1954, 1956) and Wald (1955) reported that the adult contained mainly porphyropsin (chromophore: 11 -cis 3-dehydroretinal) with a small amount of rhodopsin (chromophore: 1 I…
Number of citations: 10 www.sciencedirect.com
T SEKI, K SHINGU, Y KITO - European journal of biochemistry, 1985 - Wiley Online Library
… well known visual pigments, rhodopsin and porphyropsin, are membrane proteins, the former consisting of opsin and 1 1 -cis retinal and the latter of opsin and 11 -cis 3-dehydroretinal. …
Number of citations: 9 febs.onlinelibrary.wiley.com
K Tsukida, R Masahara, M Ito - Journal of Chromatography A, 1980 - Elsevier
… Visual pigments so far found in nature involve an 11.cis-retinal or 11-cis-3dehydroretinal chromophore, covalently bound to an apoprotein opsin 1. For studying the visual process …
Number of citations: 33 www.sciencedirect.com
JWL Parry, JK Bowmaker - Vision research, 2000 - Elsevier
… Calibration curves have been constructed relating the λ max of the native porphyropsins (visual pigments based on 11-cis 3-dehydroretinal) of the rods and four spectral classes of cone …
Number of citations: 89 www.sciencedirect.com
T Suzuki, M Makino-Tasaka, S Miyata - Vision research, 1985 - Elsevier
… When opsin was incubated with excess amount of an equimolar mixture of 11- cis-retinal and 11- cis-3-dehydroretinal, the composition of the regenerated pigment was simply …
Number of citations: 13 www.sciencedirect.com
F Crescitelli, RSH Liu - Photochemistry and photobiology, 1985 - Wiley Online Library
… With the gecko opsin in the chloride-deficient state the 11-cis-3-dehydroretinal was able to regenerate a photopigment at about 523 nm and this regenerated pigment was …
Number of citations: 5 onlinelibrary.wiley.com
H Masuda, T Oishi, M Ohtani, M Michinomae, Y Fukada… - Tissue and Cell, 1994 - Elsevier
… we were able to detect syn- and anti-isomers of ll-cis retinal, 11-cis 3-dehydroretinal and ailtrans retinal, and syn isomer of all-trans 3dehydroretinai (Fig. 6a). The peaks of llcis retinal …
Number of citations: 47 www.sciencedirect.com

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